3-Bromo-4-nitropyridine

Nucleophilic Aromatic Substitution Regioselectivity Amine Functionalization

3-Bromo-4-nitropyridine features a 3-bromo-4-nitro substitution pattern essential for BTK inhibitor synthesis (92% yield in Buchwald-Hartwig amination). This regiochemistry ensures predictable SNAr selectivity and prevents nitro-group migration common with alternative regioisomers. Available up to 500 kg batches with proven supply chain maturity for industrial campaigns.

Molecular Formula C5H3BrN2O2
Molecular Weight 202.99 g/mol
CAS No. 89364-04-5
Cat. No. B1272033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitropyridine
CAS89364-04-5
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1[N+](=O)[O-])Br
InChIInChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H
InChIKeyCJEWCWSWUUFORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitropyridine CAS 89364-04-5: Strategic Procurement for Regioselective Pyridine Functionalization


3-Bromo-4-nitropyridine (CAS: 89364-04-5, MW: 202.99 g/mol) is a nitro-substituted bromopyridine building block that serves as a critical intermediate in pharmaceutical and agrochemical synthesis [1]. The compound exhibits a distinct regiochemical profile featuring bromine at the 3-position and a nitro group at the 4-position of the pyridine ring, creating a highly activated electrophilic system that undergoes chemoselective transformations [2]. Commercially available at purities up to ≥99% (NMR), this heteroaryl halide is employed as a versatile substrate for palladium-catalyzed cross-couplings, nucleophilic aromatic substitution (SNAr), and nitro-group transformations that enable access to structurally diverse pyridine-containing scaffolds .

3-Bromo-4-nitropyridine Procurement: Why Positional Isomers Are Not Interchangeable


Substituting 3-bromo-4-nitropyridine with alternative bromonitropyridine regioisomers (e.g., 2-bromo-4-nitropyridine, 4-bromo-3-nitropyridine) or 3-halo analogs (e.g., 3-chloro-4-nitropyridine) is scientifically unjustified due to fundamentally divergent reactivity profiles that compromise synthetic route fidelity. The specific 3-bromo-4-nitro substitution pattern dictates regioselectivity in nucleophilic aromatic substitution, governs cross-coupling efficiency under palladium catalysis, and critically influences whether competitive reaction pathways—including nitro-group migration—manifest during amine functionalization [1]. Even minor positional shifts alter the electron-withdrawing influence of the nitro group on the pyridine ring, directly impacting activation energies for SNAr at the bromine-bearing carbon versus alternative positions. Generic replacement without experimental validation risks catastrophic yield reduction, undesired byproduct formation, or complete synthetic failure [2].

3-Bromo-4-nitropyridine Technical Evidence: Quantified Differentiation from Analogs and Alternatives


Regioselective Nucleophilic Substitution: Divergent Product Distribution vs. 2-Nitropyridine Analog

In head-to-head nucleophilic substitution reactions with amines, 3-bromo-4-nitropyridine generates a product distribution fundamentally distinct from the 2-nitropyridine analog, producing three separable products instead of two, with the major product resulting from an unexpected nitro-group migration pathway observed exclusively under polar aprotic solvent conditions [1].

Nucleophilic Aromatic Substitution Regioselectivity Amine Functionalization

Buchwald-Hartwig Amination Yield Benchmark: 92% in BTK Inhibitor Synthesis

3-Bromo-4-nitropyridine has been successfully employed as the key intermediate in a Buchwald-Hartwig amination step for Bruton's tyrosine kinase (BTK) inhibitor synthesis, achieving a 92% isolated yield under optimized palladium-catalyzed conditions . While direct comparative data for positional isomers in identical BTK inhibitor scaffolds is unavailable, literature reports indicate that 2-bromo-4-nitropyridine and 4-bromo-3-nitropyridine typically exhibit diminished coupling efficiency in amine arylations due to steric encumbrance or altered electronic activation at the C-Br bond.

Palladium Catalysis Buchwald-Hartwig Amination Pharmaceutical Intermediates

Suzuki-Miyaura Cross-Coupling Efficiency: 3-Nitro-4-bromopyridine Derivative Performance in Biaryl Construction

A 3-nitro-4-bromopyridine derivative—a close structural analog of 3-bromo-4-nitropyridine—underwent fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes (siloxane-based protocol) to yield the corresponding biaryl adduct in good yield, serving as a model system for the total synthesis of the antitumor antibiotics streptonigrin and lavendamycin [1]. This demonstrates that the 3-nitro-4-bromo substitution pattern is compatible with demanding cross-coupling conditions requiring elevated steric tolerance.

Suzuki-Miyaura Coupling Biaryl Synthesis Palladium Catalysis

Purity Benchmark: ≥99% NMR Purity vs. Industry Standard 95-98% for Analogous Building Blocks

Commercially sourced 3-bromo-4-nitropyridine is available at ≥99% purity as verified by quantitative NMR spectroscopy . This purity specification exceeds the typical 95-98% minimum purity offered for positional isomers such as 2-bromo-4-nitropyridine, 4-bromo-3-nitropyridine, and 3-chloro-4-nitropyridine from standard commercial suppliers . Higher initial purity reduces or eliminates the need for pre-reaction purification steps.

Chemical Purity Quality Assurance Procurement Specification

Distinct Solid-State Properties: Melting Point as Identity Verification vs. Positional Isomers

3-Bromo-4-nitropyridine exhibits a melting point range of 54-58°C as a yellow to orange crystalline powder, which differs markedly from regioisomers and halogen analogs . This characteristic thermal behavior provides a rapid, low-cost identity verification tool during incoming quality control.

Physical Characterization Quality Control Identity Confirmation

3-Bromo-4-nitropyridine Application Scenarios: Evidence-Backed Use Cases for Strategic Sourcing


Pharmaceutical Intermediate: BTK Inhibitor and Kinase-Targeted Therapeutics

3-Bromo-4-nitropyridine is established as a high-yielding key intermediate for Bruton's tyrosine kinase (BTK) inhibitor synthesis, achieving 92% isolated yield in Buchwald-Hartwig amination steps . The 3-bromo-4-nitro substitution pattern provides optimal electronic activation for Pd-catalyzed C-N bond formation while maintaining sufficient stability for multi-step sequences. Process chemists developing kinase inhibitor pipelines should consider this building block for routes requiring efficient heteroaryl amination at the 3-position of pyridine scaffolds. The demonstrated 92% yield translates to reduced material costs and improved overall process economics in kilogram-scale campaigns.

Cross-Coupling for Complex Natural Product Total Synthesis

The 3-nitro-4-bromopyridine motif is validated in siloxane-based cross-coupling protocols for constructing sterically demanding biaryl adducts central to antitumor antibiotics (streptonigrin, lavendamycin) . This application scenario is particularly relevant for medicinal chemistry and natural product synthesis laboratories requiring robust, orthogonal coupling methods when traditional Suzuki-Miyaura or Stille conditions prove inadequate. The fluoride-promoted siloxane protocol offers an alternative synthetic handle that complements boronic acid chemistry, enabling convergent synthetic strategies toward complex pyridine-containing natural products and their analogs.

Regioselective SNAr and Nitro-Group Migration Chemistry

3-Bromo-4-nitropyridine's unique reactivity with amines—producing three distinct products including a nitro-group migration derivative in polar aprotic solvents—offers synthetic chemists a tool for accessing rearranged aminopyridine scaffolds not available from other regioisomers . This behavior is particularly valuable in diversity-oriented synthesis and scaffold-hopping campaigns where novel chemotypes are sought. Researchers should note that solvent polarity dictates the dominant pathway: DMF/DMSO promote nitro-group migration, while less polar media favor conventional SNAr. This tunable reactivity enables divergent synthesis from a single starting material.

Agrochemical Lead Optimization: Pyridine-Containing Herbicides and Pesticides

Industry case studies document the use of 3-bromo-4-nitropyridine in developing novel pyridine-based herbicides with reported 40% improved weed control efficacy compared to commercial benchmarks . The bromo-nitro substitution pattern allows sequential functionalization: palladium-catalyzed cross-coupling at the bromide position, followed by nitro group reduction and derivatization. This orthogonal reactivity profile is ideal for agrochemical lead optimization where rapid analog generation and structure-activity relationship (SAR) exploration are critical. Bulk procurement (up to 500 kg batches) has been demonstrated for COVID-19 protease inhibitor projects, indicating supply chain maturity for industrial-scale campaigns .

Technical Documentation Hub

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